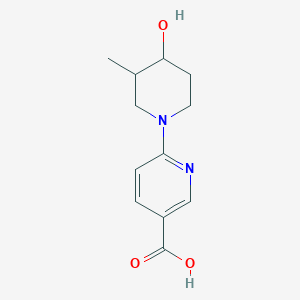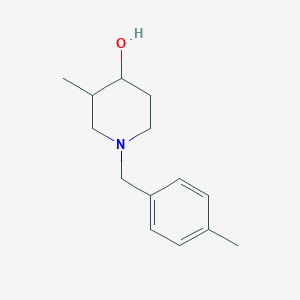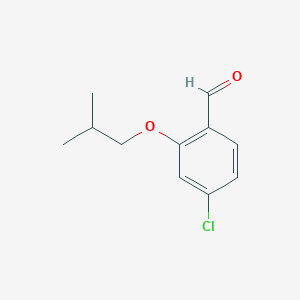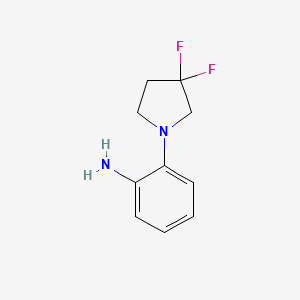![molecular formula C11H21NO B1475426 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1596866-80-6](/img/structure/B1475426.png)
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
“1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C11H21NO. It has a molecular weight of 183.29 g/mol. It is also known by other names such as “(1-Methylpiperidin-4-yl)methanol” and "(1-Methyl-4-piperidinyl)methanol" .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol” consists of a cyclobutanol group attached to a methylpiperidine group. The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 189.0±13.0 °C at 760 mmHg, and a flash point of 72.4±18.5 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 23 Å2, and a molar volume of 136.1±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
One study focused on the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which demonstrated antimicrobial activities against various microorganisms. The study highlights the potential use of cyclobutane derivatives in developing antimicrobial agents (Cukurovalı et al., 2002).
Chemokine Receptor Antagonism
Another study discovered a compound with a 4-methylpiperidin-1-yl group that acted as an antagonist of the human CCR10 Ca2+ flux, showing potential efficacy in a murine model of contact hypersensitivity. This suggests a potential application in targeting chemokine receptors for therapeutic purposes (Abeywardane et al., 2016).
Sigma Receptor Ligands
Research into substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-methylpiperidine moieties, showed high affinity for sigma receptors. These findings indicate the relevance of such compounds in exploring sigma receptor-mediated biological processes and potential therapeutic applications (Prezzavento et al., 2007).
DNA Repair Pathway Inhibition
A study on the inhibition of the ERCC1-XPF endonuclease activity to sensitize cancer cells to chemotherapeutic agents highlights the use of compounds with 4-methylpiperazin-1-yl groups. This work contributes to understanding the role of specific chemical structures in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020).
Synthetic Chemistry
The synthesis and characterization of new Schiff base ligands with cyclobutane rings, along with their antimicrobial activity, underscore the utility of cyclobutane derivatives in synthetic chemistry and potential pharmacological applications (Yilmaz & Cukurovalı, 2003).
Propriétés
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEDTYUKMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



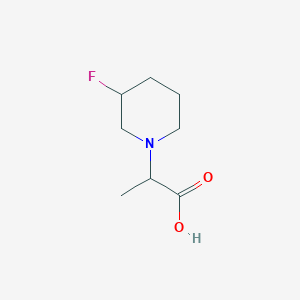
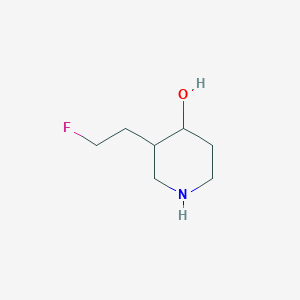
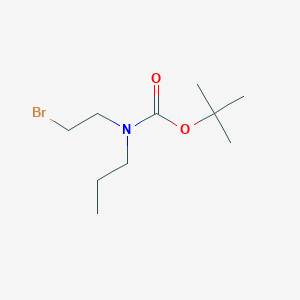
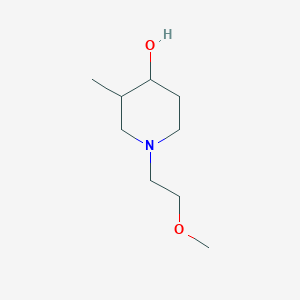
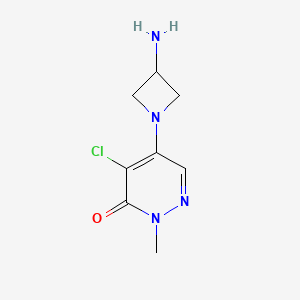
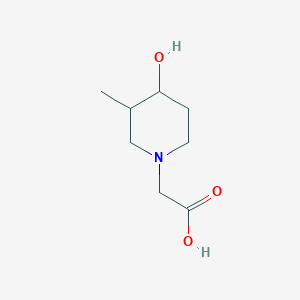
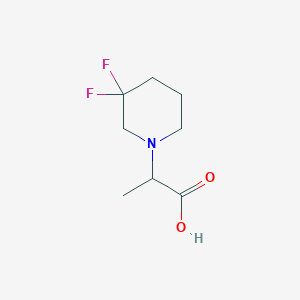
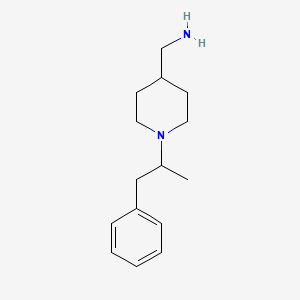
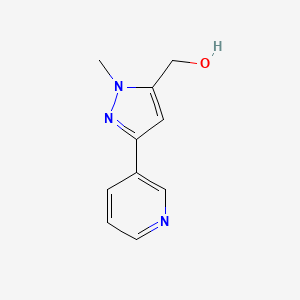
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
